5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
CAS No.: 1262133-66-3
Cat. No.: VC0193526
Molecular Formula: C20H30FN3O9
Molecular Weight: 475.48
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262133-66-3 |
|---|---|
| Molecular Formula | C20H30FN3O9 |
| Molecular Weight | 475.48 |
| IUPAC Name | pentyl N-[1-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-15(13(26)10(3)31-17)33-18-14(27)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29)/t9-,10-,12-,13-,14-,15-,17-,18+/m1/s1 |
| SMILES | CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)OC3C(C(C(O3)C)O)O |
| Appearance | White to Off-White Solid |
| Melting Point | 80-82°C |
Introduction
5'-Deoxy-2'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine is a synthetic nucleoside analog with a molecular weight of approximately 475.5 g/mol. This compound features a fluorinated cytidine base, a deoxyribose sugar moiety, and a pentyloxycarbonyl group, making it structurally unique among nucleosides. It has garnered attention for its potential as an antimetabolite in cancer therapy due to its ability to interfere with nucleotide synthesis and DNA replication .
Mechanism of Action
The compound mimics natural nucleosides, allowing it to integrate into nucleotide metabolism pathways:
-
DNA Polymerase Inhibition: Its structural similarity enables it to act as a competitive inhibitor of DNA polymerases, disrupting DNA replication in rapidly dividing cells .
-
Antimetabolite Activity: By interfering with nucleotide synthesis, it halts cell proliferation, making it effective against cancer cells.
These mechanisms make it particularly promising for targeting malignancies characterized by rapid cell division.
Synthesis
The synthesis of this compound involves several critical steps:
-
Fluorination: Introduction of the fluorine atom at the 5-position of the pyrimidine ring.
-
Glycosidic Bond Formation: Coupling of the modified cytidine base with deoxyribose sugars.
-
Pentyloxycarbonyl Group Addition: Final modification to enhance lipophilicity and metabolic stability.
Biological Activity and Applications
Anticancer Potential:
-
The compound has been studied for its cytotoxic effects on various cancer cell lines due to its ability to inhibit DNA synthesis.
-
Its activity has been compared to other nucleoside analogs like capecitabine and 5-fluorouracil, showing promising results in preclinical studies.
| Compound | Unique Feature | Applications |
|---|---|---|
| 5-Fluorouracil | Simple fluorinated pyrimidine base | Widely used chemotherapeutic agent |
| Capecitabine | Prodrug selectively activated in tumors | Effective in colorectal cancer |
| 5'-Deoxy...cytidine | Pentyloxycarbonyl-modified nucleoside | Potential targeted cancer therapy |
Limitations and Future Directions
While promising, challenges remain:
-
Toxicity: Like other antimetabolites, off-target effects could lead to toxicity in non-cancerous cells.
-
Resistance Development: Cancer cells may develop resistance through mutations or altered metabolism.
Future research should focus on:
-
Enhancing selectivity for cancer cells.
-
Investigating combination therapies with other anticancer agents.
-
Conducting clinical trials to evaluate efficacy and safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume